molecular formula C11H13BrFN B13555783 2-(2-Bromo-4-fluorophenyl)piperidine

2-(2-Bromo-4-fluorophenyl)piperidine

Cat. No.: B13555783
M. Wt: 258.13 g/mol
InChI Key: YAROGJCHQWBMPS-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)piperidine is a chemical compound that features a piperidine ring substituted with a 2-bromo-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)piperidine typically involves the reaction of 2-bromo-4-fluoroaniline with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amine group of piperidine attacks the brominated aromatic ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted piperidines.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, including its solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-fluorophenyl)piperidine
  • 2-(2-Bromo-4-chlorophenyl)piperidine
  • 2-(2-Bromo-4-methylphenyl)piperidine

Uniqueness

2-(2-Bromo-4-fluorophenyl)piperidine is unique due to the specific combination of bromine and fluorine substituents on the aromatic ring. This combination can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to other similar compounds .

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)piperidine

InChI

InChI=1S/C11H13BrFN/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

YAROGJCHQWBMPS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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